2,2'-Disulfanediylbis(3-chloropyrazine)
CAS No.: 95537-95-4
Cat. No.: VC19210666
Molecular Formula: C8H4Cl2N4S2
Molecular Weight: 291.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95537-95-4 |
|---|---|
| Molecular Formula | C8H4Cl2N4S2 |
| Molecular Weight | 291.2 g/mol |
| IUPAC Name | 2-chloro-3-[(3-chloropyrazin-2-yl)disulfanyl]pyrazine |
| Standard InChI | InChI=1S/C8H4Cl2N4S2/c9-5-7(13-3-1-11-5)15-16-8-6(10)12-2-4-14-8/h1-4H |
| Standard InChI Key | WZKKPLYVOXXGTD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C(=N1)SSC2=NC=CN=C2Cl)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of two 3-chloropyrazine units symmetrically bridged via a disulfide bond (Fig. 1). Key structural features include:
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Pyrazine Rings: Aromatic heterocycles with nitrogen atoms at positions 1 and 4, substituted by chlorine at position 3 .
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Disulfide Bridge: A labile -S-S- bond enabling redox-driven structural rearrangements .
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Molecular Formula: C₈H₄Cl₂N₄S₂ (calculated exact mass: 289.91 g/mol) .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond Length (S-S) | ~2.05 Å | |
| Pyrazine Ring Geometry | Planar, aromatic | |
| Torsional Angle (C-S-S-C) | ~90° (staggered conformation) |
Synthesis and Optimization
Nucleophilic Substitution-Oxidation
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Starting Material: 3-Chloropyrazine-2-thiol.
Direct Sulfur Insertion
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Reagents: 3-Chloropyrazine derivatives with elemental sulfur (S₈) under refluxing toluene.
Table 2: Synthesis Method Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxidative Coupling | DMF, I₂, 80°C | 72 | ≥95 |
| Sulfur Insertion | Toluene, S₈, 110°C | 58 | 90 |
Chemical Reactivity and Functionalization
Disulfide Bond Dynamics
The -S-S- bond undergoes reversible cleavage under reducing conditions (e.g., glutathione, dithiothreitol), forming 3-chloropyrazine-2-thiol monomers . This property is exploited in stimuli-responsive materials.
Pyrazine Ring Reactivity
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Nucleophilic Aromatic Substitution: Chlorine at position 3 is displaced by amines or alkoxides, enabling derivatization .
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Coordination Chemistry: Pyrazine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .
Biological Activity and Mechanisms
Antimicrobial Properties
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Gram-Positive Bacteria: MIC = 32 µg/mL against Staphylococcus aureus .
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Fungi: Moderate inhibition of Candida albicans (IC₅₀ = 45 µg/mL).
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Mechanism: Proposed disruption of microbial redox homeostasis via disulfide-thiol interchange .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antitubercular Agents: Structural analog of pyrazinamide, with enhanced membrane permeability due to lipophilic disulfide .
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Prodrug Design: Disulfide cleavage in vivo releases bioactive thiol derivatives .
Materials Science
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